trans-4-(2,2,2-Trifluoroethoxy)cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4-(2,2,2-Trifluoroethoxy)cyclohexanecarboxylic acid: is a fluorinated carboxylic acid with the molecular formula C9H13F3O3 and a molecular weight of 226.19 g/mol . This compound is known for its unique chemical structure, which includes a trifluoroethoxy group attached to a cyclohexane ring, making it a valuable building block in organic synthesis and various research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(2,2,2-Trifluoroethoxy)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include purification steps such as distillation or recrystallization to obtain the desired purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-4-(2,2,2-Trifluoroethoxy)cyclohexanecarboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of fluorinated compounds with unique properties .
Biology:
Medicine:
Industry:
Wirkmechanismus
The mechanism of action of trans-4-(2,2,2-Trifluoroethoxy)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- trans-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid
- 4-(Trifluoromethyl)cyclohexanecarboxylic acid (mixture of cis and trans)
Comparison:
- trans-4-(2,2,2-Trifluoroethoxy)cyclohexanecarboxylic acid has a trifluoroethoxy group, which provides unique reactivity and properties compared to the trifluoromethoxy group in trans-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid .
- The presence of the trifluoroethoxy group can enhance the compound’s stability and influence its interactions with other molecules, making it distinct from similar compounds .
Eigenschaften
Molekularformel |
C9H13F3O3 |
---|---|
Molekulargewicht |
226.19 g/mol |
IUPAC-Name |
4-(2,2,2-trifluoroethoxy)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H13F3O3/c10-9(11,12)5-15-7-3-1-6(2-4-7)8(13)14/h6-7H,1-5H2,(H,13,14) |
InChI-Schlüssel |
YLAMPZFDMABKEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1C(=O)O)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.